4-Chloro-6-methyl-2-(oxan-3-yl)pyrimidine
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Overview
Description
4-Chloro-6-methyl-2-(oxan-3-yl)pyrimidine is a pyrimidine derivative that has recently gained attention in several fields of scientific research, including organic chemistry, pharmacology, and material science. This compound is known for its unique chemical structure, which includes a chloro group, a methyl group, and an oxan-3-yl group attached to a pyrimidine ring.
Preparation Methods
The synthesis of 4-chloro-6-methyl-2-(oxan-3-yl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-chloro-6-methylpyrimidine with oxan-3-yl derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-Chloro-6-methyl-2-(oxan-3-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The oxan-3-yl group can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-6-methyl-2-(oxan-3-yl)pyrimidine has a wide range of scientific research applications:
Organic Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Pharmacology: The compound has shown potential as a neuroprotective and anti-inflammatory agent.
Material Science: It is used in the development of new materials with unique properties.
Biology and Medicine: The compound is being studied for its potential use in the treatment of neurodegenerative diseases and as an antiviral and anticancer agent.
Mechanism of Action
The mechanism of action of 4-chloro-6-methyl-2-(oxan-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, in pharmacological applications, the compound has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells . This inhibition is achieved through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum stress and apoptosis .
Comparison with Similar Compounds
4-Chloro-6-methyl-2-(oxan-3-yl)pyrimidine can be compared with other pyrimidine derivatives such as:
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities and selectivity for 5-HT1A receptors.
Triazole-Pyrimidine Hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds.
Biological Activity
4-Chloro-6-methyl-2-(oxan-3-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and an oxane moiety, influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. The compound may exert its effects through:
- Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in DNA synthesis and repair, which is crucial for its anticancer properties.
- Modulation of Signaling Pathways : The compound can influence pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for therapeutic applications in cancer and inflammatory diseases.
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study : In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against tumor cells.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
Research Findings : A study highlighted that treatment with this compound significantly lowered levels of TNF-alpha and IL-6 in vitro, demonstrating its ability to modulate inflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the chloro group at the 4-position is essential for enhancing its interaction with target enzymes, while the oxane ring contributes to its overall stability and bioavailability.
Structural Feature | Importance |
---|---|
Chloro Group | Enhances enzyme inhibition |
Oxane Moiety | Improves stability and bioavailability |
Methyl Group | Modulates lipophilicity and cellular uptake |
Applications in Drug Development
Due to its promising biological activities, this compound is being explored as a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases. Its unique mechanism of action presents opportunities for further research into its efficacy and safety profiles.
Properties
Molecular Formula |
C10H13ClN2O |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
4-chloro-6-methyl-2-(oxan-3-yl)pyrimidine |
InChI |
InChI=1S/C10H13ClN2O/c1-7-5-9(11)13-10(12-7)8-3-2-4-14-6-8/h5,8H,2-4,6H2,1H3 |
InChI Key |
MGYKBBLANQYASV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCOC2)Cl |
Origin of Product |
United States |
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